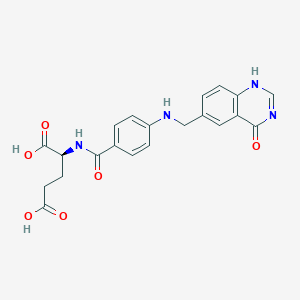

2-Desamino-5,8-dideazafolic acid

Description

Structure

3D Structure

Properties

CAS No. |

106585-70-0 |

|---|---|

Molecular Formula |

C21H20N4O6 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |

InChI Key |

CSROEJXVRAZBAD-KRWDZBQOSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development of 2 Desamino 5,8 Dideazafolic Acid

General Synthetic Approaches to 2-Desamino-5,8-dideazafolic Acid

The construction of the this compound scaffold typically involves a multi-step process that culminates in the coupling of a pteroic acid analog with a glutamate (B1630785) moiety. The general approach relies on established methods of peptide chemistry, adapted for the specific requirements of these complex molecules.

Solution Phase Peptide Synthesis Techniques

Solution phase peptide synthesis is a cornerstone of the assembly of this compound. This methodology offers flexibility in the choice of protecting groups and coupling reagents, allowing for the careful construction of the target molecule. In a typical sequence, the synthesis involves the stepwise coupling of amino acids or peptide fragments in a suitable solvent. The process necessitates the use of protecting groups for the amino and carboxyl functions to prevent unwanted side reactions. While solid-phase peptide synthesis (SPPS) is a powerful technique for many applications, solution-phase methods are often preferred for the synthesis of complex, non-standard structures like folic acid analogs.

Condensation Reactions with Pteroic Acid Analogs via DEPC Activation

A key step in the synthesis is the condensation of a pteroic acid analog with the L-glutamic acid diethyl ester. This reaction is often facilitated by a coupling agent to activate the carboxylic acid group of the pteroic acid analog. While various activating agents can be employed, diethyl pyrocarbonate (DEPC) is a notable reagent for this purpose. The activation with DEPC forms a reactive mixed anhydride, which then readily reacts with the amino group of the glutamate ester to form the desired amide bond. This method provides a reliable means of forging the central linkage of the this compound molecule.

Ester Deprotection Strategies (e.g., TFA Hydrolysis)

The final step in the synthesis of this compound typically involves the removal of the ester protecting groups from the glutamate moiety. Trifluoroacetic acid (TFA) is a commonly used reagent for this deprotection. The diethyl ester of the coupled product is treated with TFA, often in a suitable solvent, to hydrolyze the ester groups and yield the final diacid. This acid-catalyzed hydrolysis is a standard procedure in peptide and medicinal chemistry. nih.gov The mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water, leading to the cleavage of the ester bond. It is a robust method that is generally compatible with the other functional groups present in the molecule. nih.govstackexchange.com

Synthesis of Structural Analogs and Derivatives

To explore the structure-activity relationships and improve the pharmacological properties of this compound, various structural analogs and derivatives have been synthesized. These modifications often target the peptide portion of the molecule or the heterocyclic ring system.

Design and Preparation of γ-Linked Dipeptide Analogues

One strategy to enhance the activity or alter the selectivity of this compound is to modify the glutamate portion by incorporating additional amino acid residues. The design and preparation of γ-linked dipeptide analogues involve extending the glutamate side chain with another amino acid. beilstein-journals.orgbeilstein-journals.org This creates a tripeptide-like structure where the additional amino acid is linked to the γ-carboxyl group of the glutamate. The synthesis of these analogues follows similar principles of solution-phase peptide coupling, where the γ-carboxyl group of a suitably protected glutamate derivative is activated and coupled with the amino group of the incoming amino acid ester. beilstein-journals.org Subsequent deprotection yields the final dipeptide analog.

| Analog Type | Modification | Synthetic Approach | Key Reagents |

| γ-Linked Dipeptide | Addition of an amino acid to the γ-carboxyl of glutamate | Solution-phase peptide coupling | Protected amino acids, coupling agents (e.g., DCC, HOBt), deprotection reagents |

Modifications in the C9,N10-Bridge Region (e.g., Bridge-elongated analogues)

The C9,N10-bridge region of folic acid analogues plays a crucial role in their interaction with target enzymes. Researchers have explored the impact of elongating this bridge, primarily by introducing an additional methylene (B1212753) group.

Two notable examples of bridge-extended analogues are isohomo-PDDF and isohomo-DMPDDF. nih.gov These compounds feature an extra methylene group inserted between the N10 position and the phenyl ring of N10-propargyl-5,8-dideazafolate (PDDF) and 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolate (DMPDDF), respectively. nih.gov The synthesis of these "isohomo" analogues involves the use of a key intermediate, diethyl N-[4-(2-aminoethyl)benzoyl]-L-glutamate. This intermediate is then coupled with the appropriate bromomethylquinazoline or bromomethylpyridine precursor to yield the final bridge-elongated product.

The biological evaluation of these analogues has focused on their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. The insertion of the additional methylene group in isohomo-PDDF and isohomo-DMPDDF was found to have a significant impact on their inhibitory activity.

Development of 1-deaza and 3-deaza Analogs

The replacement of nitrogen atoms with carbon in the pteridine (B1203161) ring system of folic acid analogues has given rise to the "deaza" family of compounds. This strategic modification alters the electronic distribution and steric properties of the molecule, potentially influencing its binding affinity to target enzymes.

The synthesis of 1-deaza and 3-deaza analogues of this compound has been a key area of investigation. For instance, 2-desamino-N10-propargyl-1,5,8-trideazafolate was synthesized to explore the effect of removing the nitrogen atom at position 1. nih.gov Similarly, the development of 2-desamino-2-methyl-N10-propargyl-3,5,8-trideazafolate allowed for the study of the role of the nitrogen at position 3. nih.gov

The synthetic routes to these deaza analogues typically involve the construction of the corresponding deazapteridine ring system from appropriately substituted pyridine (B92270) or benzene (B151609) precursors. These heterocyclic cores are then elaborated by attaching the side chain, which includes the p-aminobenzoylglutamate moiety.

Enzyme inhibition studies have revealed that the nitrogens at the N1 and N3 positions of the quinazoline (B50416) ring are crucial for potent binding to human thymidylate synthase. nih.gov The removal of either of these nitrogen atoms, as in the 1-deaza and 3-deaza analogues, generally leads to a decrease in inhibitory activity against this enzyme.

Exploration of Other Chemical Substitutions (e.g., methyl, propargyl)

Beyond modifications to the core ring structure and the C9,N10-bridge, the introduction of various substituents at different positions has been a fruitful strategy for developing novel analogues with improved pharmacological profiles. The methyl and propargyl groups are among the most extensively studied substitutions.

The N10-propargyl group has been a particularly important addition, leading to potent thymidylate synthase inhibitors like N10-propargyl-5,8-dideazafolic acid (PDDF, also known as CB3717). nih.govnih.gov Building on this, researchers synthesized 2-desamino-N10-propargyl-5,8-dideazafolate (DPDDF) and 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolate (DMPDDF). nih.govnih.gov

The synthesis of DMPDDF involves a novel and unambiguous construction of the quinazoline ring from a pivotal intermediate in the final step of the synthesis under very mild conditions. nih.gov This approach has proven effective for creating analogues with substitutions on the pyrimidine (B1678525) portion of the ring system.

The biological evaluation of these substituted analogues has yielded significant findings. DMPDDF, for instance, was found to be a strong inhibitor of both human and Lactobacillus casei thymidylate synthases. nih.gov Notably, DMPDDF exhibited significantly greater growth inhibitory activities against Manca human lymphoid leukemia and H35 hepatoma cells in culture compared to PDDF. nih.gov Further studies suggested that the presence of the N3-H in DMPDDF is essential for its binding to thymidylate synthase. nih.gov

The following table summarizes the inhibitory activities of selected analogues against thymidylate synthase and tumor cell growth.

| Compound | Target/Cell Line | IC50 / Ki (µM) | Reference |

| 2-desamino-5,8-dideazafolate | L1210 TS | Ki = 2 | scispace.com |

| Desamino-CB3717 | L1210 TS | Ki = 0.027 | scispace.com |

| 8-deaza-10-propargylfolate | K562 TS | IC50 = 2.25 | nih.govdatapdf.com |

| 8-deaza-10-propargylaminopterin | K562 TS | IC50 = 1.26 | nih.govdatapdf.com |

| N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolate | L. casei | IC50 = 0.0028 | nih.gov |

| N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolate | S. faecium | IC50 = 0.00057 | nih.gov |

Interactive Data Table: Inhibitory Activities of this compound Analogues

| Compound | Target/Cell Line | Activity Type | Value (µM) |

| 2-desamino-5,8-dideazafolate | L1210 TS | Ki | 2.0 |

| Desamino-CB3717 | L1210 TS | Ki | 0.027 |

| 8-deaza-10-propargylfolate | K562 TS | IC50 | 2.25 |

| 8-deaza-10-propargylaminopterin | K562 TS | IC50 | 1.26 |

| N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolate | L. casei | IC50 | 0.0028 |

| N10-Methyl-5,8-dideaza-5,6,7,8-tetrahydrofolate | S. faecium | IC50 | 0.00057 |

Molecular Mechanism of Action and Biological Targets

Interference with Folate Metabolic Pathways

2-Desamino-5,8-dideazafolic acid and its analogues are antifolate compounds that exert their biological effects by interfering with key enzymes in the folate metabolic pathway. This interference disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to the inhibition of cell growth and proliferation.

While the primary target of this compound analogues is typically thymidylate synthase, evidence suggests a secondary site of action may be Dihydrofolate Reductase (DHFR). Studies on its analogue, 2-desamino-5,8-dideazafolate, have shown that its growth-inhibitory effects can be protected by the addition of folinic acid along with thymidine (B127349) and hypoxanthine (B114508). Furthermore, a methotrexate-resistant L1210 cell line that overproduces DHFR demonstrated cross-resistance to 2-desamino-5,8-dideazafolate, strongly suggesting that DHFR is another target for this compound. nih.gov

The principal mechanism of action for this compound analogues is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. nih.govnih.gov The compound 2-desamino-N10-propargyl-5,8-dideazafolic acid (also known as desamino-CB3717) is a potent inhibitor of TS. nih.gov Although it shows a 10-fold loss in TS-inhibitory activity compared to its 2-amino counterpart (N10-propargyl-5,8-dideazafolic acid or CB3717), it is a more potent inhibitor of cell growth in L1210 and W1L2 cell lines. nih.gov

The inhibitory activity is significantly enhanced upon intracellular polyglutamylation. The synthetic tri- and tetrapolyglutamate versions of desamino-CB3717 are 66- and 101-fold more powerful as TS inhibitors than the parent monoglutamate form. nih.gov Similarly, while the analogue 2-desamino-2-methyl-5,8-dideazaisofolic acid is a relatively weak inhibitor of L1210 TS in its initial form, its cytotoxicity is fully reversed by thymidine, indicating it functions as a TS inhibitor within cells. nih.gov Its polyglutamated metabolites, synthesized enzymatically, are substantially more potent inhibitors of human TS. nih.gov

| Compound | Target Enzyme | Ki Value (μM) | Notes |

|---|---|---|---|

| 2-desamino-5,8-dideazafolate | L1210 TS | 2 | 30-fold loss in activity compared to the 2-NH2 compound. nih.gov |

| 2-desamino-N10-propargyl-5,8-dideazafolic acid (desamino-CB3717) | L1210 TS | 0.027 | 10-fold loss in activity compared to the 2-NH2 compound (CB3717). nih.gov |

| 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) | Murine and Human TS | 0.01 | Represents a 3-fold loss in TS inhibitory activity compared to CB3717. nih.gov |

The cytotoxic effects of 2-desamino-5,8-dideazafolate can be mitigated by the addition of hypoxanthine, which suggests a secondary mechanism of action involving the inhibition of a folate-dependent enzyme in the purine (B94841) biosynthesis pathway. nih.gov Glycinamide (B1583983) ribonucleotide formyltransferase (GART) is a key enzyme in this pathway, responsible for one of the two formylation steps that utilize folate cofactors. While direct inhibition data for this compound on GART is not specified, the protective effect of hypoxanthine points towards an impact on this pathway. nih.gov The de novo purine synthesis pathway, where GART is a crucial component, is essential for producing the building blocks of DNA and RNA. wikipedia.orgutah.edu

By inhibiting key enzymes like thymidylate synthase and potentially DHFR and GART, this compound disrupts the de novo synthesis of both pyrimidines and purines. nih.gov The inhibition of TS directly blocks the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis, leading to a "thymineless" state. nih.govpressbooks.pub The secondary effect on DHFR would deplete the pool of tetrahydrofolate, a cofactor required not only for TS but also for the two formylation steps in the purine synthesis pathway catalyzed by GART and AICARFT (aminoimidazole carboxamide ribonucleotide formyltransferase). pressbooks.pubnih.gov This disruption of purine synthesis is supported by findings that hypoxanthine can rescue cells from the cytotoxic effects of the drug. nih.gov

Studies involving the combination of the TS inhibitor ICI 198583 (a this compound analogue) and a de novo purine biosynthesis inhibitor (DDATHF) showed that the purine inhibitor could decrease the cytotoxicity of the TS inhibitor. nih.gov This interaction highlights the complex interplay between the inhibition of pyrimidine (B1678525) and purine pathways. nih.gov

The ultimate consequence of disrupting purine and pyrimidine biosynthesis is the inhibition of DNA synthesis and, subsequently, cell proliferation. nih.govnih.gov The depletion of nucleotide pools, particularly thymidylate, arrests the cell cycle and leads to cell death. nih.gov This cytotoxic effect is demonstrated by the potent inhibition of growth in various cancer cell lines, including L1210 murine leukemia and W1L2 human lymphoblastoid cells. nih.gov The cytotoxicity of related analogues has been directly linked to the induction of DNA fragmentation. nih.gov

Cellular Uptake and Intracellular Processing

The efficacy of this compound analogues is highly dependent on their ability to enter the cell and be converted into their more active polyglutamated forms. nih.govnih.gov Evidence suggests these compounds are transported into cells via the reduced folate carrier. This is supported by the observation that an L1210 cell line with a deficient reduced folate transport system showed a 10-fold resistance to 2-desamino-N10-propargyl-5,8-dideazafolic acid. nih.gov Furthermore, related analogues have been shown to be effective inhibitors of methotrexate (B535133) uptake, implying they are efficiently transported into tumor cells. nih.gov

Reduced Folate Carrier (RFC)-Mediated Transport

Entry into target cells is a critical first step for antifolate action. For this compound and its close structural analogues, a primary route of entry is the Reduced Folate Carrier (RFC), also known as Solute Carrier 19A1 (SLC19A1). The RFC is the major transport system for reduced folates and various antifolates in mammalian cells.

Studies on dideazafolate (B10788444) compounds have consistently pointed to a shared transport mechanism with methotrexate, a classic RFC substrate. Research on the closely related analogue, 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583), demonstrated that a cancer cell line with an impaired ability to transport methotrexate was significantly resistant to this analogue. nih.gov This resistance correlated with a lack of significant drug uptake, strongly implying that transport is mediated by the RFC. nih.gov Further evidence shows that dideazafolate analogues are effective competitive inhibitors of methotrexate uptake, reinforcing the role of RFC as the primary transporter for this class of compounds.

Proton-Coupled Folate Transporter (PCFT)-Mediated Transport

In addition to the RFC, the Proton-Coupled Folate Transporter (PCFT), or Solute Carrier 46A1 (SLC46A1), serves as another important entry route for folates and antifolates. A key characteristic of PCFT is its optimal function at an acidic pH (optimally pH 5.0-5.5), a condition often found in the microenvironment of solid tumors. nih.gov

PCFT functions as a proton-folate symporter, harnessing a proton gradient to drive substrate uptake. nih.gov While it shares little sequence homology with RFC, it transports a similar range of antifolates. nih.gov The development of raltitrexed, a 2-desamino-2-methyl derivative of a 5,8-dideazafolic acid analogue, was part of an effort to improve the therapeutic profile of earlier compounds. nih.gov The transport of such antifolates by PCFT is therapeutically relevant, as the acidic tumor environment can favor PCFT-mediated uptake, potentially enhancing drug accumulation in cancer cells. nih.gov

Role of Folylpolyglutamate Synthetase (FPGS) in Polyglutamation

Once inside the cell, this compound and its analogues undergo a crucial metabolic activation step known as polyglutamation. This reaction is catalyzed by the enzyme Folylpolyglutamate Synthetase (FPGS), which sequentially adds glutamate (B1630785) residues to the parent molecule, forming a polyglutamate tail.

This process is vital for the drug's efficacy. Studies on 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid have shown it to be an effective substrate for FPGS. nih.gov In both mouse and human cancer cell lines, this analogue was converted into a series of polyglutamated forms, with the accumulation of di-, tri-, tetra-, and even pentaglutamate derivatives observed over time. nih.govnih.gov Research has established that 4-oxo-quinazoline analogues, the class to which this compound belongs, are generally good substrates for FPGS and are often metabolized into long-chain polyglutamates. nih.gov

| Compound | Km (μM) | Vmax/Km (relative to Folic Acid) | Reference |

|---|---|---|---|

| 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid | 40 | 3.5 | nih.gov |

Reversal of Polyglutamation by Gamma-Glutamyl Hydrolase (GGH)

The process of polyglutamation is reversible, mediated by the lysosomal enzyme Gamma-Glutamyl Hydrolase (GGH). nih.gov GGH functions as a peptidase that cleaves the gamma-glutamyl chains from both natural folates and antifolate drugs. nih.govwikipedia.org This action converts the polyglutamated forms back into monoglutamates or shorter-chain derivatives, which can then be exported from the cell. nih.gov

High levels of GGH activity have been associated with cellular resistance to antifolates like methotrexate. nih.gov By hydrolyzing the polyglutamate tails, GGH reduces the intracellular concentration and retention of the active drug forms, thereby diminishing their therapeutic effect. nih.gov While direct studies on GGH action against this compound polyglutamates are not detailed in the provided search results, the established role of GGH in the metabolism of all antifolate polyglutamates indicates it is the enzyme responsible for their catabolism.

Impact of Polyglutamation on Intracellular Retention and Target Affinity

The addition of a polyglutamate tail by FPGS has two profound consequences that enhance the pharmacological activity of antifolates: increased intracellular retention and improved affinity for target enzymes.

Polyglutamated molecules are larger and more highly charged than their monoglutamate precursors. This structural change effectively traps the drug inside the cell, as the polyglutamated forms are poor substrates for efflux transporters. Research on a 2-desamino-dideazafolate analogue demonstrated this principle clearly: when the drug was removed from the external medium, the monoglutamate form was rapidly lost from the cells, while the polyglutamate derivatives were preferentially retained, with approximately 70% remaining after 24 hours. nih.gov

Furthermore, polyglutamation dramatically increases the inhibitory potency of the drug. Synthetic polyglutamate derivatives of a 2-desamino-dideazafolate analogue were found to be up to 100 times more potent as inhibitors of their target enzyme, thymidylate synthase, than the parent monoglutamate compound. nih.gov This enhanced binding affinity ensures a more sustained and powerful inhibition of the folate-dependent pathways essential for cell proliferation.

| Property | Monoglutamate Form | Polyglutamate Form | Reference |

|---|---|---|---|

| Cellular Retention | Low (readily effluxed) | High (preferentially retained) | nih.gov |

| Target Enzyme Inhibition | Base potency | Up to 100-fold more potent | nih.gov |

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Enzymatic Inhibition

The inhibitory activity of 2-desamino-5,8-dideazafolic acid derivatives is intricately linked to their molecular structure. Modifications at the pyrimidine (B1678525) ring, the C9,N10-bridge, and the glutamate (B1630785) moiety have profound effects on their ability to inhibit key enzymes, primarily thymidylate synthase (TS).

Modifications to the pyrimidine ring of 5,8-dideazafolate analogues significantly alter their binding affinity for thymidylate synthase (TS). The removal of the 2-amino group to create 2-desamino derivatives has a notable impact on direct enzyme inhibition.

For instance, 2-desamino-5,8-dideazafolate shows a Ki value of 2 µM for the inhibition of L1210 TS, representing a 30-fold loss in TS-inhibitory activity compared to its 2-amino counterpart, 5,8-dideazafolate. nih.gov Similarly, 2-desamino-N¹⁰-propargyl-5,8-dideazafolate (also known as desamino-CB3717) has a Ki of 0.027 µM, which is a 10-fold decrease in potency against TS compared to the 2-amino compound N¹⁰-propargyl-5,8-dideazafolic acid (CB3717). nih.gov

Further modification, such as the addition of a 2-methyl group in 2-desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid (ICI 198583), results in a Ki of 10 nM against murine and human TS, a 3-fold loss in activity compared to CB3717. nih.gov Despite this decrease in direct TS inhibition, these 2-desamino compounds often exhibit more potent cytotoxicity against cancer cell lines. nih.gov This suggests that while the 2-amino group contributes to optimal binding with the isolated enzyme, its absence in the 2-desamino analogues is compensated for by other factors, such as cellular uptake and subsequent metabolism. nih.gov For example, 2-desamino-5,8-dideazafolate shows activity against cell lines that overproduce TS, hinting at a potential secondary target, possibly dihydrofolate reductase. nih.gov

| Compound | Ki (TS Inhibition) | Fold Change vs. 2-Amino Analogue |

| 2-Desamino-5,8-dideazafolate | 2 µM | 30-fold decrease |

| 2-Desamino-N¹⁰-propargyl-5,8-dideazafolate | 0.027 µM | 10-fold decrease |

| 2-Desamino-2-methyl-N¹⁰-propargyl-5,8-dideazafolic acid | 10 nM | 3-fold decrease |

Alterations to the bridge connecting the heterocyclic ring system and the benzoyl moiety, particularly at the N10 position, are crucial for inhibitory potency. The introduction of a propargyl group at the N10 position of 5,8-dideazafolate significantly enhances TS inhibition. This is evident in the potent activity of compounds like N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) and its 2-desamino analogues. nih.gov

The N¹⁰-propargyl group contributes to a tighter binding within the folate binding site of TS. nih.gov While the removal of the 2-amino group slightly reduces this affinity, the N¹⁰-propargyl substitution remains a key determinant of potency. nih.gov For example, desamino-CB3717 is a significantly more potent inhibitor of TS than 2-desamino-5,8-dideazafolate, which lacks the N10 substitution. nih.gov

Other modifications at the N10 position have been explored to create irreversible inhibitors. Substituting the N10 position of 2-desamino-2-methyl-5,8-dideazafolate (DMDDF) with a chloroacetyl group (ClAc-DMDDF) or an iodoacetyl group results in compounds that, while being reversible inhibitors initially, can proceed to irreversibly inactivate TS by forming a covalent bond with a key cysteine residue at the active site. nih.gov The iodoacetyl derivative was found to be a more efficient inactivator due to its tighter initial binding (lower KI) compared to the chloroacetyl derivative. nih.gov

The L-glutamate portion of this compound and its analogues is of paramount importance for their anticancer activity, primarily because it allows the molecule to be a substrate for the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This enzyme catalyzes the sequential addition of glutamate residues to the parent compound, a process known as polyglutamation.

Polyglutamated forms of these inhibitors are significantly more potent against TS and are retained within the cell for much longer periods than their monoglutamate counterparts. nih.gov For example, the synthetic tri- and tetrapolyglutamate derivatives of desamino-CB3717 were found to be 66- and 101-fold more potent, respectively, as TS inhibitors than the parent monoglutamate form. nih.gov Similarly, polyglutamates of 2-desamino-2-methyl-5,8-dideazaisofolic acid were substantially more inhibitory toward human TS than the parent compound. nih.gov

| Compound Derivative | Fold Increase in TS Inhibition vs. Monoglutamate |

| Desamino-CB3717 (triglutamate) | 66-fold |

| Desamino-CB3717 (tetraglutamate) | 101-fold |

The stereochemistry of folate analogues, particularly at the chiral alpha-carbon of the glutamate moiety, is critical for biological activity. The natural configuration is L-glutamic acid, and enzymes involved in folate metabolism, such as folylpolyglutamate synthetase (FPGS), exhibit a high degree of stereospecificity for this L-enantiomer.

For this compound and its derivatives to be effective, they must be recognized and processed by FPGS to form the more potent polyglutamated forms. This enzymatic conversion is strictly dependent on the presence of the L-glutamate configuration. The use of the D-glutamate enantiomer would render the compound a poor substrate for FPGS, thereby preventing the intracellular accumulation and retention of the active, polyglutamated inhibitor. This would drastically reduce its cytotoxic efficacy.

While specific studies on the D-enantiomer of this compound are not prominent, the established principles of enzyme stereoselectivity in the folate pathway underscore the essential nature of the L-glutamate form. The precise three-dimensional arrangement of the carboxyl and amino groups of the L-glutamate is required for proper orientation and binding within the active site of FPGS, allowing for the peptide bond formation with the next glutamate residue. Therefore, the chiral state of the glutamate tail is an absolute determinant of the compound's ability to be "activated" through polyglutamation.

Identification of Key Binding Interactions at Target Enzyme Active Sites

The inhibitory effect of this compound derivatives is achieved through specific, non-covalent interactions within the active site of thymidylate synthase. These interactions anchor the inhibitor in a position that prevents the binding of the natural folate cofactor.

The binding of 5,8-dideazafolate inhibitors to the TS active site involves a network of hydrogen bonds. Although a specific crystal structure for this compound complexed with TS is not detailed in the provided context, the binding mode can be inferred from studies of related quinazoline-based inhibitors like N¹⁰-propargyl-5,8-dideazafolate (CB3717).

These inhibitors occupy the binding site for the natural cofactor, 5,10-methylenetetrahydrofolate. The quinazoline (B50416) ring system (a 5,8-dideazapteridine) mimics the pteridine (B1203161) ring of the natural folate. Key interactions typically involve:

Hydrogen bonds between the heterocyclic ring system and conserved amino acid residues and water molecules within the enzyme's active site. These interactions are crucial for orienting the inhibitor.

The glutamate moiety extends into a channel on the enzyme surface, where its carboxyl groups form critical ionic interactions and hydrogen bonds with conserved arginine residues. These interactions are vital for anchoring the "tail" of the inhibitor and are a primary reason for the increased affinity of polyglutamated forms, as each additional glutamate can form further favorable interactions.

In the ternary complex, the inhibitor traps the enzyme and the substrate, dUMP, preventing the catalytic cycle from proceeding. nih.gov Modeling studies based on the known crystal structure of E. coli TS suggest that the inhibitor binds in the folate binding site, and modifications like an N10-iodoacetyl group can position the reactive moiety in proximity to the catalytic cysteine (Cys-146 in E. coli TS), leading to covalent modification and irreversible inhibition. nih.gov The stability and potency of these inhibitors are thus a direct result of the cumulative effect of these hydrogen bonding and ionic interactions within the enzyme's active site.

Hydrophobic Interactions and Stacking Interactions

The binding of this compound and its analogs to their target enzymes, such as glycinamide (B1583983) ribonucleotide (GAR) transformylase and dihydrofolate reductase, is significantly influenced by hydrophobic and stacking interactions within the active site. The quinazoline ring system, a core component of this class of compounds, plays a central role in establishing these non-covalent interactions.

The planar structure of the quinazoline ring is amenable to pi-pi stacking interactions with the aromatic side chains of amino acid residues within the enzyme's active site. For instance, in related quinazoline inhibitors, this ring system has been observed to stack with phenylalanine residues, contributing to the stability of the enzyme-inhibitor complex. nih.gov

The nature of the substituent at the N10-position also critically influences hydrophobic interactions. The introduction of various alkyl, cycloalkyl, and aryl groups at this position allows for the probing of a hydrophobic pocket adjacent to the quinazoline ring. The inhibitory activity of a series of N10-substituted 5,8-dideazafolates against GAR transformylase underscores the importance of these interactions for ligand binding. nih.gov

Role of Specific Amino Acid Residues in Ligand Binding

The interaction of this compound and its analogs with GAR transformylase is dictated by a network of interactions with key amino acid residues in the enzyme's active site. While direct crystallographic data for the 2-desamino compound specifically may be limited, inferences can be drawn from studies of the parent compounds and related inhibitors.

In human GAR transformylase, several amino acid residues are known to be critical for substrate binding and catalysis. These include:

Aspartate (Asp) 144: This residue is believed to play a crucial role in the catalytic mechanism, potentially by activating a water molecule or acting as a general acid/base. It forms a salt bridge with His108, which is essential for maintaining the correct protonation state of the histidine.

Histidine (His) 108: This residue is proposed to be involved in proton transfer during the formylation reaction. Its interaction with Asp144 is vital for its catalytic function.

Asparagine (Asn) 106: This residue is thought to stabilize the tetrahedral intermediate formed during the reaction.

The absence of the 2-amino group in this compound is a significant modification that alters the hydrogen bonding pattern within the active site. In folate and its analogs containing the 2-amino group, this group typically forms key hydrogen bonds with the enzyme, contributing significantly to binding affinity. The removal of this group necessitates a re-evaluation of the binding mode and highlights the increased importance of other interactions, such as hydrophobic and stacking forces, for the stability of the enzyme-inhibitor complex.

The following table summarizes the key amino acid residues in GAR transformylase and their putative roles in ligand binding and catalysis:

| Amino Acid Residue | Putative Role in Ligand Binding/Catalysis |

| Aspartate 144 | Catalysis, Salt bridge with His108 |

| Histidine 108 | Proton transfer, Catalysis |

| Asparagine 106 | Stabilization of reaction intermediate |

Rational Design Principles for Novel Analogs

The development of novel analogs of this compound is guided by several rational design principles aimed at enhancing their potency, selectivity, and pharmacological properties. These principles are derived from structure-activity relationship (SAR) studies and an understanding of the enzymatic targets.

One key design strategy involves the modification of the N10-substituent . The exploration of a wide range of substituents at this position has demonstrated that this region of the molecule can be modified to optimize interactions with a hydrophobic pocket in the active site of GAR transformylase. The goal is to identify groups that can improve binding affinity without compromising other desirable properties. A series of N10-substituted 5,8-dideazafolates have shown competitive inhibition against N10-formyl-5,8-dideazafolate, indicating that this position is a viable point for modification to enhance inhibitory activity. nih.gov

Another important principle is the bioisosteric replacement within the quinazoline ring system . The synthesis of 2-aza-2-desamino analogs, where the carbon at position 2 is replaced with a nitrogen, represents an effort to introduce new hydrogen bonding capabilities and alter the electronic properties of the heterocyclic core. google.com This approach aims to compensate for the loss of the 2-amino group and potentially forge new, favorable interactions within the enzyme's active site.

Furthermore, a critical aspect of the rational design of these analogs is the consideration of their role as substrates for folylpolyglutamate synthetase (FPGS) . The addition of multiple glutamate residues to the molecule can significantly enhance its intracellular retention and inhibitory potency against target enzymes. nih.gov Therefore, designing analogs that are good substrates for FPGS is a key strategy to improve their anticancer activity. For example, 2-desamino-2-methyl-5,8-dideazaisofolic acid was found to be an efficient substrate for mammalian FPGS, and its polyglutamated forms were substantially more inhibitory toward human thymidylate synthase. nih.gov

The table below outlines some of the rational design principles and the resulting modifications to the this compound scaffold:

| Design Principle | Chemical Modification | Desired Outcome |

| Optimization of Hydrophobic Interactions | Variation of the N10-substituent (e.g., alkyl, propargyl) | Enhanced binding affinity to GAR transformylase |

| Introduction of New H-Bonding Donors/Acceptors | Bioisosteric replacement (e.g., 2-aza-2-desamino) | Improved interactions with the enzyme active site |

| Enhancement of Intracellular Retention and Potency | Design as a substrate for Folylpolyglutamate Synthetase (FPGS) | Increased intracellular concentration and target enzyme inhibition |

| Investigation of the Role of the 2-Position | Synthesis of 2-desamino-2-methyl analogs | Probing the steric and electronic requirements at the 2-position |

These design principles, driven by a deep understanding of the SAR, continue to guide the development of more effective and selective antifolate agents based on the this compound template.

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets.

While specific docking studies for 2-Desamino-5,8-dideazafolic acid are not extensively detailed in publicly available literature, the binding modes can be inferred from studies of analogous compounds and the known crystal structures of its primary targets, thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives into the active site of human DHFR has been performed to understand their interactions. nih.gov Such studies typically utilize software like AutoDock or LigandFit to place the ligand into the enzyme's active site. nih.gov

In the case of this compound, docking into the active site of TS would likely show the quinazoline (B50416) ring system occupying the same pocket as the pyrimidine (B1678525) ring of the natural substrate, dUMP. Key interactions would be expected with conserved residues in the folate-binding site. Similarly, when docked into DHFR, the pteridine-like core of the inhibitor would be predicted to form hydrogen bonds and hydrophobic interactions with key residues such as Ile7, Glu30, and Phe34, which are crucial for the binding of classical antifolates like methotrexate (B535133). nih.govmdpi.com The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), helps in ranking potential inhibitors before their synthesis and biological evaluation. mdpi.com

The removal of the 2-amino group in this compound has significant implications for its biological activity, which can be rationalized through computational analysis. Compared to its 2-amino counterparts, the 2-desamino analog exhibits altered inhibitory profiles against TS and DHFR. nih.gov Structure-activity relationship (SAR) studies have shown that while the 2-amino group can be important for potent TS inhibition in some scaffolds, its removal in the 5,8-dideazafolate series can lead to compounds with a more desirable balance of activities or improved pharmacological properties. preprints.org

Computational models can help elucidate the structural basis for these observations. For example, the absence of the 2-amino group might reduce steric hindrance or alter the electronic properties of the quinazoline ring, allowing for a more favorable fit within the active site of DHFR, even if it slightly diminishes binding to TS. nih.gov Studies on related quinazoline inhibitors of TS have highlighted the importance of substituents on the aniline (B41778) ring and the quinazoline core for enhanced binding. capes.gov.br For example, electron-withdrawing groups can enhance binding affinity. capes.gov.br Computational analysis of the binding pocket can reveal nearby pockets that can be filled by appropriate substituents to increase potency. capes.gov.br

Molecular Dynamics Simulations to Explore Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, allowing for the exploration of conformational changes and the stability of interactions over time. nih.govmdpi.com An MD simulation of this compound bound to TS or DHFR would typically be performed using software like GROMACS or NAMD. mdpi.com These simulations, often run for nanoseconds to microseconds, can reveal:

The stability of the predicted docking pose.

The flexibility of the ligand within the active site.

The dynamic network of hydrogen bonds and hydrophobic interactions.

The conformational changes induced in the enzyme upon ligand binding. mdpi.com

Studies on other antifolates have shown that drug binding can induce both local and distal dynamic changes in the enzyme, which are critical for understanding the mechanism of inhibition. mdpi.com For example, MD simulations have been used to study the effect of mutations on inhibitor binding and the role of water molecules in mediating ligand-enzyme interactions. nih.gov

Homology-Based Modeling of Target Enzymes

In cases where the crystal structure of a target enzyme is not available, a homology model can be constructed based on the amino acid sequence and the known structure of a related homologous protein. nih.gov For example, if a high-resolution crystal structure of L1210 (murine leukemia) TS or DHFR, the enzymes against which this compound has been tested, were unavailable, a homology model could be built using the human or E. coli enzyme as a template. capes.gov.brnih.gov

The process involves:

Identifying a suitable template structure from the Protein Data Bank (PDB).

Aligning the target sequence with the template sequence.

Building the 3D model of the target protein.

Refining and validating the model using tools like PROCHECK to assess its stereochemical quality. youtube.com

Once a reliable homology model is generated, it can be used for molecular docking and MD simulations with this compound to predict binding modes and guide further drug design efforts. nih.govmdpi.com

Quantum Chemistry Calculations (e.g., DFT) for Electronic Properties and SAR Elucidation

Quantum chemistry calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule, including its charge distribution, molecular orbitals, and electrostatic potential. nih.gov These properties are fundamental to understanding ligand-receptor interactions.

For this compound, DFT calculations could be used to:

Determine the partial atomic charges on the atoms of the quinazoline ring and the side chain.

Analyze the impact of removing the 2-amino group on the electron density distribution of the molecule. nih.gov

Calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess its chemical reactivity.

These quantum mechanical insights can be correlated with experimental inhibitory activities to develop quantitative structure-activity relationships (QSAR) and to rationalize the observed SAR. For instance, understanding the electrostatic potential on the surface of the molecule can explain why it forms favorable interactions with certain amino acid residues in the active site. nih.gov

Mathematical Modeling of Folate Metabolism Pathways

Mathematical models of folate metabolism provide a systems-level understanding of how antifolates perturb this complex network. nih.govcwru.edunih.gov These models consist of a series of ordinary differential equations that describe the rates of the enzymatic reactions in the pathway. cwru.edu By incorporating the kinetic parameters of inhibition for this compound against its target enzymes (TS and DHFR), a mathematical model can simulate the downstream effects on cellular processes, such as nucleotide biosynthesis and cell growth. nih.gov

Such models can be used to:

Predict the sensitivity of cancer cells to the drug.

Investigate mechanisms of drug resistance.

Explore potential drug-drug interactions. nih.gov

Simulate the impact of varying drug concentrations on the folate pathway.

While specific models incorporating this compound are not widely published, the existing frameworks for modeling antifolate action provide a clear blueprint for how such an analysis would be conducted. nih.govcwru.edunih.gov

Simulation of Metabolic Fluxes and Pathway Dynamics

The simulation of metabolic fluxes provides a quantitative understanding of the rates of metabolic reactions within a biological system. For an antifolate agent like this compound, which directly targets a key enzyme in the folate pathway, metabolic flux analysis (MFA) can be a powerful tool. While specific MFA studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles and methodologies have been established for other antifolates, such as methotrexate. These studies provide a framework for how such simulations could be applied.

Mathematical models of folate metabolism have been developed and utilized to investigate the effects of various antifolates. nih.govnih.gov These models can simulate the dynamic changes in folate pools and the downstream effects on nucleotide biosynthesis upon inhibition of a specific enzyme. For this compound, a computational model would simulate the inhibition of GARFT and the subsequent impact on the flux through the purine (B94841) synthesis pathway. This can help in predicting the extent of reduction in purine nucleotide levels, which is the primary cytotoxic mechanism of the drug.

Furthermore, transient metabolic flux analysis (tMFA) is a technique that could be particularly insightful. As demonstrated with methotrexate, tMFA can reveal not only the direct inhibition of the target pathway but also the propagation of these effects to other interconnected metabolic pathways. nih.govnih.gov For this compound, a tMFA study could potentially uncover secondary metabolic consequences beyond purine starvation, providing a more comprehensive picture of its cellular impact.

The table below illustrates the conceptual application of metabolic flux analysis to understand the impact of this compound. The values are hypothetical and for illustrative purposes to show expected changes based on the drug's mechanism.

| Metabolic Pathway | Key Metabolites | Predicted Flux Change with this compound | Rationale |

| De Novo Purine Synthesis | Inosine monophosphate (IMP) | Significant Decrease | Direct inhibition of GARFT, a key enzyme in this pathway. pfizer.comjohnshopkins.edu |

| Thymidylate Synthesis | Thymidylate (dTMP) | Minor or Indirect Decrease | Primarily dependent on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), not the direct target. nih.gov |

| Glycolysis | Lactate | Potential Increase | Cells may upregulate glycolysis to compensate for reduced ATP from purine synthesis. |

| Pentose Phosphate Pathway | Ribose-5-phosphate (B1218738) | Potential Decrease | Reduced demand for ribose-5-phosphate due to decreased purine synthesis. |

Investigation of Drug-Drug Interactions at a Systems Level

The co-administration of multiple drugs can lead to complex interactions, altering their efficacy and toxicity. Investigating these drug-drug interactions (DDIs) at a systems level using computational models is a critical aspect of modern pharmacology. For this compound, a systems-level investigation would go beyond simple pairwise interactions and consider the broader network effects within the cell.

Network pharmacology is a powerful approach for this purpose. It involves constructing and analyzing interaction networks between drugs, their protein targets, and other cellular components. nih.govnih.gov By mapping the known targets of this compound (primarily GARFT) and other co-administered drugs onto a comprehensive protein-protein interaction network, it is possible to identify potential points of cross-talk and predict synergistic or antagonistic effects.

For instance, a study on the interaction between 5,10-dideazatetrahydrofolate (a related compound) and a thymidylate synthase inhibitor showed that the former could decrease the cytotoxicity of the latter. pfizer.com This was associated with a drop in intracellular dATP pools. A systems-level model could simulate these changes in nucleotide pools and their downstream consequences on DNA replication and cell cycle progression to explain the observed interaction.

Table of Potential Drug-Drug Interactions with this compound (Lometrexol)

| Interacting Drug | Potential Effect | Level of Evidence/Interaction Type |

| Folic Acid | Decreased therapeutic efficacy of Lometrexol | Clinical observation, competition for enzymatic pathways nih.gov |

| Leucovorin | Decreased therapeutic efficacy of Lometrexol | Clinical observation, rescue agent for antifolate toxicity nih.gov |

| Methotrexate | Potential for additive or synergistic effects on folate metabolism inhibition | Shared mechanism of action on folate pathway nih.gov |

| Probenecid | May increase serum concentration of Lometrexol | Inhibition of renal tubular secretion |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | May increase the toxicity of Lometrexol | Competition for renal excretion |

A systems-level computational model would take this information further by simulating the pharmacokinetic and pharmacodynamic consequences of these interactions. For example, a physiologically based pharmacokinetic (PBPK) model could simulate how co-administration with an NSAID alters the renal clearance of this compound, leading to higher plasma concentrations and increased risk of toxicity.

Preclinical Biological Evaluation in Model Systems

In Vitro Cell Culture Models

In vitro studies using established cancer cell lines are fundamental to characterizing the cytotoxic and cytostatic effects of new chemical entities. These models allow for a detailed investigation of cellular responses to drug exposure in a controlled environment.

Assessment of Growth Inhibition in Mammalian Cell Lines

The growth-inhibitory properties of 2-desamino-5,8-dideazafolic acid and its analogues have been evaluated in a variety of mammalian cell lines. While specific data for this compound across a broad panel of cell lines is not extensively documented in publicly available literature, studies on closely related compounds provide significant insights into its potential activity.

Analogues of this compound have demonstrated potent growth inhibition in murine leukemia L1210 cells. For instance, certain 2-desamino-5,8-dideaza analogues were found to be 4 to 6 times more cytotoxic to L1210 cells than their counterparts containing a 2-amino group. nih.gov Another related compound, 2-desamino-N10-propargyl-5,8-dideazafolic acid (also known as desamino-CB3717), also exhibited more potent inhibition of L1210 and human W1L2 cell growth compared to their 2-amino counterparts. nih.gov

A study on 2-desamino-2-methyl-5,8-dideazaisofolic acid, another analogue, revealed it to be a potent inhibitor of the growth of L1210 and MCF-7 cells in culture. nih.gov This suggests that the 2-desamino-5,8-dideazafolate scaffold is a promising backbone for the development of potent antiproliferative agents.

| Cell Line | Compound | IC50 (µM) |

| L1210 | 2-desamino-N10-propargyl-5,8-dideazafolic acid | Not explicitly stated, but more potent than its 2-amino counterpart |

| W1L2 | 2-desamino-N10-propargyl-5,8-dideazafolic acid | Not explicitly stated, but more potent than its 2-amino counterpart |

Analysis of Cellular Uptake and Intracellular Accumulation

The cellular uptake of antifolates is a critical determinant of their biological activity. Studies on analogues of this compound suggest that these compounds likely utilize the reduced folate carrier system for entry into cells. Evidence for this comes from an L1210 subline with impaired reduced folate transport, which exhibited 10-fold resistance to both desamino-CB3717 and 2-desamino-5,8-dideazafolate. nih.gov This indicates that efficient transport is necessary for their cytotoxic effects.

Furthermore, it has been demonstrated that related compounds, such as 2-desamino-2-methyl-5,8-dideazaisofolic acid, are effective inhibitors of the uptake of methotrexate (B535133) into MOLT-4 cells, implying that they are efficiently transported into tumor cells. nih.gov Once inside the cell, these compounds can undergo polyglutamylation, a process that traps them intracellularly and enhances their inhibitory activity against target enzymes.

Metabolic Characterization of Cellular Responsiveness to Antifolates

The primary intracellular target of many 5,8-dideazafolate analogues is thymidylate synthase (TS). The cytotoxicity of 2-desamino-2-methyl-5,8-dideazaisofolic acid, for example, was completely reversed by the addition of thymidine (B127349), strongly suggesting that it acts as a TS inhibitor within the cell. nih.gov While the parent compound may be a relatively weak inhibitor of isolated TS, its intracellular metabolites are significantly more potent.

A key metabolic process for these antifolates is their conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). Both 5,8-dideazafolate and its desamino analogue have been shown to be excellent substrates for FPGS, approximately 10-fold better than the N10-propargyl compounds. nih.gov The removal of the 2-amino function did not negatively impact the substrate activity for FPGS. nih.gov These polyglutamated forms are not only retained within the cell for longer periods but are also substantially more potent inhibitors of human TS than the parent monoglutamate form. nih.gov This metabolic conversion is a crucial step in potentiating the cytotoxic effects of this compound and its analogues.

Interestingly, a methotrexate-resistant L1210 cell line overproducing dihydrofolate reductase (DHFR) showed cross-resistance to 2-desamino-5,8-dideazafolate, suggesting that DHFR may be a secondary target for this compound. nih.gov This was further supported by the observation that the inhibition of cell growth could be protected by the addition of hypoxanthine (B114508) or folinic acid along with thymidine. nih.gov

Studies on Cell Cycle Perturbations Induced by Antifolates

The inhibition of thymidylate synthase by antifolates leads to a depletion of thymidine triphosphate pools, which is essential for DNA synthesis. This disruption of DNA replication typically results in cell cycle arrest, often at the S-phase. A study investigating the interaction of a related quinazoline-based TS inhibitor, ICI198583, with another antifolate, 5,10-dideazatetrahydrofolate (DDATHF), in L1210 cells provides some indirect evidence of cell cycle effects. The cytotoxicity of ICI198583 was associated with DNA fragmentation, a hallmark of apoptosis which is often preceded by cell cycle arrest. nih.gov

While direct studies detailing the specific effects of this compound on the cell cycle phases are not extensively reported, its mechanism of action as a thymidylate synthase inhibitor strongly implies an induction of S-phase arrest and subsequent apoptosis in sensitive cell lines.

Investigation of Gene Expression Changes in Response to Folate Depletion

In Vivo Animal Models (Preclinical Research)

Preclinical in vivo studies are essential to evaluate the therapeutic potential and systemic effects of a drug candidate in a whole-organism context. While comprehensive in vivo data for this compound is limited, studies on its close analogue, desamino-CB3717 (2-desamino-N10-propargyl-5,8-dideazafolic acid), have demonstrated significant antitumor activity.

In a key in vivo study, desamino-CB3717 was shown to be curative in approximately 75% of mice bearing the L1210 leukemia tumor. nih.gov This remarkable efficacy highlights the potential of the 2-desamino-5,8-dideazafolate scaffold in a preclinical cancer model. The success of this analogue in vivo suggests that it possesses favorable pharmacokinetic and pharmacodynamic properties that allow it to reach the tumor tissue in sufficient concentrations to exert its cytotoxic effects. Further in vivo studies on this compound are warranted to fully assess its therapeutic index and spectrum of activity against various tumor xenografts.

Development and Utilization of Folate-Modulated Animal Models (e.g., Folate-Deficient Mice)

The evaluation of antifolate drugs like this compound can be significantly enhanced by the use of animal models with altered folate metabolism. These models can provide insights into how the efficacy of such drugs might be influenced by the folate status of the host.

Diet-Induced Folate Deficiency: Mice fed a diet completely devoid of folic acid develop time-dependent decreases in serum and red blood cell folate levels. This dietary approach allows for the controlled induction of folate deficiency, enabling researchers to study its impact on normal tissue function and the potentiation of antifolate drug effects.

Genetically Engineered Mouse Models: More sophisticated models involve the genetic alteration of key components of folate transport and metabolism. For instance, "humanized" mouse models have been developed where the murine gene for folylpoly-γ-glutamate synthetase (FPGS), an enzyme crucial for intracellular folate retention, is modified to resemble the human gene structure. nih.gov This is significant because there are notable species differences in FPGS gene regulation, which can affect the translation of preclinical antifolate efficacy studies from mice to humans. nih.gov The development of mice with a human-like FPGS gene structure provides a more accurate preclinical model for assessing the activity of antifolates that are substrates for this enzyme. nih.gov

These folate-modulated animal models, whether diet-induced or genetically engineered, represent valuable tools for investigating the therapeutic window of antifolates. By manipulating host folate levels, researchers can better understand the selective toxicity of these drugs towards tumor cells versus normal tissues, a critical factor in determining clinical utility.

Evaluation of Antifolate Effects on Target Pathways in vivo

The primary mechanism of action of many antifolates, including this compound and its analogs, is the inhibition of key enzymes in the folate pathway, leading to disruption of DNA synthesis and cell death. In vivo studies are crucial for confirming that these enzymatic targets are effectively inhibited in a whole-organism setting.

Studies on analogs of this compound have demonstrated their effects on target pathways in vivo. For instance, in studies with the related compound 10-propargyl-5,8-dideazafolic acid (PDDF), the inhibition of thymidylate synthase (TS) in intact cells was measured by monitoring the release of tritium (B154650) from [5-³H]deoxyuridine. nih.gov Pre-incubation with dihydrofolate reductase (DHFR) inhibitors was found to enhance the capacity of PDDF to inhibit TS. nih.gov This suggests that by reducing the levels of competing intracellular folates, the inhibitory activity of the antifolate at the primary target enzyme is increased. nih.gov

While direct in vivo data on the specific modulation of target pathways by this compound is limited in publicly accessible literature, the compound has been shown to be a poor inhibitor of mammalian thymidylate synthase in vitro. nih.gov However, its 2-desamino counterparts have demonstrated cytotoxic effects that are 4-6 times greater than their 2-NH2 analogs against L1210 leukemia cells. nih.gov Furthermore, these desamino compounds were found to be only 1.5-3 times less inhibitory towards dihydrofolate reductase (DHFR) compared to the analogs containing a 2-NH2 group. nih.gov This suggests that DHFR may be a significant in vivo target for this compound. The reversal of cytotoxicity by thymidine in cell culture studies with a related analog, 2-desamino-2-methyl-5,8-dideazaisofolic acid, strongly indicates that the ultimate cellular effect is the inhibition of the TS pathway, even if the primary enzymatic inhibition is modest. nih.gov

| Compound Analogue | Target Enzyme(s) | In Vivo Model System | Key Findings |

| 10-propargyl-5,8-dideazafolic acid (PDDF) | Thymidylate Synthase (TS) | H35 hepatoma cells | Pre-incubation with DHFR inhibitors synergistically increased TS inhibition by PDDF. nih.gov |

| 2-desamino-5,8-dideazafolate analogues | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | L1210 leukemia cells | Poor inhibitors of mammalian TS but only moderately less inhibitory toward DHFR than 2-amino counterparts. nih.gov |

| 2-desamino-2-methyl-5,8-dideazaisofolic acid | Thymidylate Synthase (TS) | Cell Culture | Cytotoxicity completely reversed by thymidine, confirming TS as the functional cellular target. nih.gov |

Assessment of Drug Interactions and Synergistic Effects in Animal Models

The combination of anticancer agents is a cornerstone of modern chemotherapy, often leading to improved efficacy and the circumvention of drug resistance. The preclinical evaluation of drug interactions and potential synergistic effects of this compound with other agents in animal models is therefore a critical area of investigation.

While specific in vivo drug combination studies for this compound are not extensively detailed in available literature, in vitro studies with closely related analogs provide a strong rationale for such combinations. For example, the cytotoxicity of ICI198583, a quinazoline-based TS inhibitor, was found to be decreased in a dose-dependent manner when co-administered with 5,10-dideazatetrahydrofolate (DDATHF), an inhibitor of de novo purine (B94841) biosynthesis, in mouse leukaemic L1210 cells. nih.gov This antagonistic interaction was associated with a decrease in DNA fragmentation and a reduction in intracellular dATP pools. nih.gov

Conversely, synergistic interactions have been observed between the related compound 10-propargyl-5,8-dideazafolate (PDDF) and DHFR inhibitors like metoprine (B1676516) and trimetrexate (B1681579) in H35 hepatoma cells. nih.gov This synergy is thought to arise from the DHFR inhibitors reducing the intracellular pools of natural folates that compete with PDDF for binding to thymidylate synthase. nih.gov This enhancement of target inhibition by reducing competing substrates provides a clear mechanism for the observed synergistic effect.

These in vitro findings strongly suggest that the in vivo efficacy of this compound could be significantly modulated by co-administration with other agents that perturb folate metabolism. Animal model studies would be essential to confirm these interactions and to establish optimal dosing and scheduling for potential combination therapies.

| Interacting Compound(s) | Model System | Type of Interaction | Mechanism of Interaction |

| 5,10-dideazatetrahydrofolate (DDATHF) with ICI198583 | Mouse leukaemic L1210 cells (in vitro) | Antagonism | Decrease in ICI198583 cytotoxicity, associated with reduced DNA fragmentation and dATP pools. nih.gov |

| Dihydrofolate Reductase (DHFR) inhibitors (metoprine, trimetrexate) with 10-propargyl-5,8-dideazafolate (PDDF) | H35 hepatoma cells (in vitro) | Synergy | Reduction of cellular folates, leading to increased inhibition of thymidylate synthase by PDDF. nih.gov |

Mechanisms of Antifolate Resistance

Enzyme-Based Resistance Mechanisms

At the heart of antifolate action are key enzymes in the folate pathway. Cells have devised several strategies to counteract the inhibitory effects of these drugs by modifying these enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines and thymidylate necessary for DNA replication. nih.gov Antifolates like methotrexate (B535133) are designed to bind tightly to the active site of DHFR, inhibiting its function. nih.gov However, mutations in the DHFR gene can alter the structure of the active site, thereby reducing the binding affinity of the inhibitor. nih.gov This allows the enzyme to maintain some level of catalytic activity even in the presence of the drug.

Numerous studies have identified specific mutations in the DHFR active site that confer resistance. For instance, mutations in codons for hydrophobic residues have been shown to significantly decrease the inhibitory effect of methotrexate. nih.gov A notable example is the L22R mutation in Drosophila DHFR, which, when expressed in mammalian cells, conferred approximately 200-fold resistance to methotrexate. nih.gov Combinatorial mutations at residues Phe31, Phe34, and Gln35 have also been shown to result in highly resistant variants of human DHFR, with some triple mutants exhibiting Ki(MTX) values up to 180 nM, a dramatic increase from the wild-type Ki of less than 0.03 nM. nih.gov However, this increased resistance often comes at the cost of reduced catalytic efficiency. nih.gov In the context of malaria, mutations at residues 51, 59, 108, and 164 of Plasmodium falciparum DHFR are linked to resistance to antifolates like pyrimethamine (B1678524) and cycloguanil. nih.govnih.gov

| DHFR Mutation | Organism/Cell Line | Fold Resistance to Methotrexate (approx.) | Effect on Inhibitor Binding (Ki) | Reference(s) |

| L22R | Drosophila (expressed in CHO cells) | 200 | Not specified | nih.gov |

| L30Q | Drosophila S3 cells | Resistant | Not specified | nih.gov |

| F31S/F34S/Q35S (Triple Mutant) | Human (expressed in E. coli) | >4000 | 180 nM (vs <0.03 nM for WT) | nih.gov |

| N51I+C59R+S108N+I164L (Quadruple Mutant) | Plasmodium falciparum | High | Low affinity for MTX-Sepharose | nih.gov |

| 829C→T (in 3' UTR) | Human DG44 cells | 4 | Indirectly increases DHFR protein levels | pnas.org |

This table provides illustrative examples of DHFR mutations and their impact on methotrexate resistance. The level of resistance and effect on inhibitor binding can vary depending on the specific mutation and the experimental system.

Another effective strategy for overcoming the effects of antifolates is to simply produce more of the target enzyme. By increasing the intracellular concentration of DHFR or thymidylate synthase (TS), cells can effectively "soak up" the inhibitor, leaving a sufficient amount of unbound, functional enzyme to carry out its essential metabolic role.

Gene amplification is a common molecular mechanism leading to the overexpression of DHFR. nih.gov Studies in acute lymphoblastic leukemia (ALL) have shown that high levels of DHFR expression are a significant factor in poor survival. nih.gov In one study, the median DHFR expression in an ALL patient group was 9.38-fold higher than in the control group. nih.gov Patients with high DHFR expression had a 2.81-fold increased risk of relapse. nih.gov Similarly, overexpression of thymidylate synthase, the target of antifolates like 2-desamino-N10-propargyl-5,8-dideazafolic acid, can also lead to resistance. nih.gov

In many pathogenic bacteria, resistance to sulfonamide antibiotics is mediated by mutations in the gene encoding dihydropteroate (B1496061) synthase (DHPS). nih.gov DHPS is the target of sulfonamides, which act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgbiorxiv.org Mutations in the folP gene, which encodes DHPS, can lead to an enzyme with reduced affinity for sulfonamides while maintaining its ability to bind pABA. nih.govfrontiersin.org

Clinical resistance in gram-negative enteric bacteria is often due to the acquisition of plasmids carrying drug-resistant variants of DHPS, such as those encoded by the sul1 and sul2 genes. nih.gov These plasmid-borne DHPS enzymes exhibit significant insensitivity to sulfonamides. nih.gov In Staphylococcus aureus, primary resistance mutations such as F17L and T51M have been identified, which directly lead to sulfonamide resistance. frontiersin.org These are often accompanied by secondary mutations that compensate for any loss of catalytic fitness caused by the primary resistance mutations. frontiersin.org

Transport-Based Resistance Mechanisms

The ability of an antifolate to reach its intracellular target is as critical as its interaction with the enzyme itself. Therefore, alterations in the transport machinery of the cell can profoundly impact drug efficacy.

The reduced folate carrier (RFC), also known as SLC19A1, is the primary transporter for methotrexate and other folates into mammalian cells. nih.govnih.govwikipedia.org A decrease in the efficiency of this transporter, either through reduced expression or mutations that impair its function, can significantly limit the intracellular accumulation of the drug, leading to resistance. nih.govnih.govnih.gov

Studies have identified several mutations in the RFC1 gene that result in a transport-deficient phenotype. For example, in L1210/D3 mouse leukemia cells, two point mutations in RFC (I48F and W105G) were found to confer resistance to 5,10-dideazatetrahydrofolate. sigmaaldrich.com These mutations led to a marked decrease in the influx Km for folic acid. sigmaaldrich.com In human leukemia cell lines, decreased expression of RFC1 has been observed in cells resistant to the antifolates ZD9331 and raltitrexed, correlating with diminished cellular uptake of methotrexate. nih.gov Transfection of a functional RFC1 gene into transport-deficient, methotrexate-resistant breast cancer cells made them 250-fold more sensitive to the drug, highlighting the critical role of this transporter. nih.gov

| Cell Line | Antifolate Agent | Change in RFC Function | Effect on Antifolate Sensitivity | Reference(s) |

| ZR-75-1 (human breast cancer) | Methotrexate | Transfection with RFC1 | 250-fold increased sensitivity | nih.gov |

| L1210/D3 (mouse leukemia) | 5,10-dideazatetrahydrofolate | I48F and W105G mutations | Resistance | sigmaaldrich.com |

| MOLT-3/ZD9331 (human leukemia) | ZD9331 | Decreased RFC1 expression | Resistance | nih.gov |

| K562/ZD1694 (human leukemia) | Raltitrexed | Scarcely expressed RFC1 | High degree of resistance | nih.gov |

| L1210:1565 | Desamino-CB3717 | Unable to transport reduced folates | 10-fold resistance | nih.gov |

This table illustrates the impact of altered RFC function on sensitivity to various antifolates in different cell lines.

In addition to reduced uptake, increased efflux of antifolates from the cell is another major mechanism of resistance. Members of the ATP-binding cassette (ABC) transporter superfamily, including the multidrug resistance-associated proteins (MRPs/ABCC) and the breast cancer resistance protein (BCRP/ABCG2), function as ATP-dependent efflux pumps that can actively transport a wide range of structurally diverse compounds, including antifolates, out of the cell. nih.govresearchgate.netnih.govresearchgate.netyoutube.com

Overexpression of these efflux pumps can lead to a significant reduction in the intracellular concentration of antifolates, thereby conferring resistance. nih.gov MRP1, MRP2, MRP3, MRP4, and MRP5, as well as BCRP, have all been implicated in antifolate resistance. nih.govnih.gov For example, MRP1 and MRP2 have been shown to mediate resistance to polyglutamatable antifolates through drug extrusion. drugbank.com BCRP is known to transport both monoglutamate and polyglutamate forms of methotrexate and folic acid. nih.gov This efflux activity not only contributes to drug resistance but can also lead to decreased cellular folate levels, which itself can be a mechanism of resistance to certain antifolates. nih.gov

Altered Folate Metabolism and Salvage Pathways

A primary strategy by which cells overcome the effects of antifolates is by altering their folate metabolism or enhancing the use of salvage pathways. These pathways allow cells to bypass the enzymatic blockade imposed by the drug, thereby maintaining the supply of essential folate cofactors required for the synthesis of nucleotides and amino acids.

Elevated intracellular concentrations of natural folate cofactors can lead to resistance against antifolates, particularly those that require intracellular activation via polyglutamylation. nih.gov Physiological folates and certain antifolates are substrates for the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to these molecules. nih.gov This process traps the molecules within the cell and can increase their affinity for target enzymes. nih.govnih.gov

When intracellular levels of physiological folates are high, they can outcompete the antifolate drug for binding to FPGS. nih.gov This results in less efficient polyglutamylation and retention of the drug, reducing its cytotoxic efficacy. nih.gov This mechanism is particularly relevant for drugs like pemetrexed (B1662193) and raltitrexed. nih.govnih.gov While this is a well-established mechanism of general antifolate resistance, specific studies detailing resistance to 2-desamino-5,8-dideazafolic acid directly caused by increased physiological folate pools are not extensively documented in the available research. However, related studies on its analogue, desamino-CB3717, indicate that it is a good substrate for FPGS, suggesting that competition with natural folates could theoretically influence its activity.

| Drug Class | Resistance Mechanism | Effect on Drug Efficacy | Reference |

| Polyglutamatable Antifolates (e.g., Pemetrexed, Raltitrexed) | Competition with high levels of physiological folates for the enzyme Folylpolyglutamate Synthetase (FPGS). | Reduced intracellular polyglutamylation and retention of the antifolate, leading to decreased activity. | nih.gov |

A novel mechanism of intrinsic antifolate resistance in bacteria involves the metabolic conversion of folinic acid (also known as leucovorin). nih.govnih.gov Some bacteria can utilize exogenous folinic acid, bypassing the need for the de novo folate synthesis pathway that is typically targeted by antifolates like sulfonamides and trimethoprim. nih.govnih.govyoutube.com

Research has identified that the enzyme 5,10-methenyltetrahydrofolate synthase (MTHFS) is responsible for the ATP-dependent, irreversible conversion of folinic acid into 5,10-methenyltetrahydrofolate, a usable cofactor in the folate pathway. nih.govnih.gov Bacteria possessing this enzyme can effectively overcome the metabolic blockade imposed by classical antifolates. nih.gov Studies in Mycobacterium smegmatis and Escherichia coli have shown that mutants lacking the MTHFS enzyme become hypersusceptible to antifolates. nih.govnih.gov This mechanism underscores a sophisticated bacterial strategy for folate homeostasis and resistance. There is no specific research in the retrieved results linking this bacterial resistance mechanism to this compound, as studies on this compound have primarily focused on its effects against mammalian cancer cells. nih.govnih.gov

| Organism | Enzyme | Function | Role in Resistance | Reference |

| Mycobacterium smegmatis, Escherichia coli | 5,10-methenyltetrahydrofolate synthase (MTHFS) | Converts folinic acid to 5,10-methenyltetrahydrofolate. | Allows bacteria to utilize an external folate source, bypassing the antifolate-inhibited de novo synthesis pathway. | nih.govnih.gov |

Novel Resistance Mechanisms (e.g., Chiral Evasion)

As understanding of resistance evolves, novel and more complex mechanisms are being uncovered. One such sophisticated mechanism is "chiral evasion," which has been identified in the context of resistance to next-generation antifolates. nih.govplos.org

Chirality plays a significant role in the biological activity of many drugs. Chiral evasion is a phenomenon where a mutated target enzyme exploits the stereochemistry (the specific three-dimensional arrangement) of both the drug inhibitor and its natural cofactor to avoid inhibition. nih.govplos.org This has been described in detail for Staphylococcus aureus containing the F98Y mutation in its dihydrofolate reductase (SaDHFR) enzyme, which confers resistance to trimethoprim. nih.govplos.orgnih.gov This mutated enzyme shows a differential ability to bind enantiomers (mirror-image isomers) of propargyl-linked antifolates (PLAs) by cooperatively selecting for different anomeric configurations of the NADPH cofactor. nih.govplos.org In essence, the enzyme-cofactor complex changes its shape to better accommodate one drug isomer while evading the other, a mechanism distinct from simple target mutation that ablates binding for all forms of the drug. nih.govplos.org

This stereospecific resistance mechanism highlights a new frontier in drug design, where creating inhibitors resilient to such evasion is a key challenge. biorxiv.orgbiorxiv.org Currently, there are no studies in the available literature that investigate or report chiral evasion as a mechanism of resistance to this compound.

| Resistance Mechanism | Description | Example | Reference |

| Chiral Evasion | A mutated enzyme exploits the chirality of both an inhibitor and a cofactor to evade drug binding and maintain its function. | The F98Y mutation in S. aureus DHFR allows it to evade inhibition by certain propargyl-linked antifolate enantiomers by altering its preference for NADPH cofactor isomers. | nih.govplos.org |

Advanced Analytical Methodologies in 2 Desamino 5,8 Dideazafolic Acid Research

Chromatographic Techniques for Compound Analysis

Chromatography is fundamental to the purification and analysis of 2-Desamino-5,8-dideazafolic acid and related compounds, enabling the separation of the target molecule from reactants, byproducts, and metabolites.